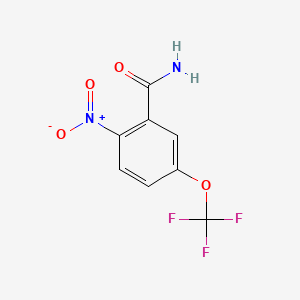
2-Nitro-5-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F3N2O4 . It has been used in the synthesis of novel fluorogenic chemosensors based on urea derivative of 2-(2’-aminophenyl)-4-phenylthiazole .
Synthesis Analysis
The synthesis of 2-Nitro-5-(trifluoromethoxy)benzamide and its derivatives has been described in several studies . For instance, one study describes the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole, a bioisostere of riluzole, and its derivatives substituted at the 2-amino group .Molecular Structure Analysis
The molecular structure of 2-Nitro-5-(trifluoromethoxy)benzamide can be represented by the InChI code: 1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) . The molecular weight of this compound is 250.13 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Nitro-5-(trifluoromethoxy)benzamide are not detailed in the search results, it’s known that nitrobenzamide compounds have been used in the synthesis of various pharmaceutical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitro-5-(trifluoromethoxy)benzamide include a molecular weight of 250.13 . More specific properties such as density, boiling point, and others are not provided in the search results.Aplicaciones Científicas De Investigación
Precursor for Antituberculosis Drugs
2-Nitro-5-(trifluoromethoxy)benzamide is investigated as a precursor in synthesizing new antituberculosis drug candidates. The structural characterization of its related compounds, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, has been described, indicating their importance in creating promising benzothiazinones for antituberculosis therapy (Richter et al., 2021).
Electrophilic Trifluoromethylating Reagent
The compound also has applications in chemical synthesis as an electrophilic trifluoromethylating reagent. Studies have shown that a related derivative, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, is remarkably reactive despite predictions based on cyclic voltammetry and X-ray structural properties. This reactivity, coupled with its safety in handling, makes it a valuable reagent in synthetic chemistry (Santschi et al., 2014).
Synthesis of Benzimidazoles and Quinoxalines
The compound also serves as a precursor in synthesizing SF5-containing benzimidazoles and quinoxalines. The direct amination of related nitro(pentafluorosulfanyl)benzenes and the subsequent reduction of the products provide efficient pathways for creating these derivatives, highlighting the compound's role in generating valuable chemical structures (Pastýříková et al., 2012).
Catalysis in Asymmetric Reactions
The compound's derivatives also show high catalytic activity in asymmetric reactions, such as the nitro-Michael reaction of furanones. This application is significant in synthesizing compounds with excellent diastereo- and enantioselectivity, crucial in the pharmaceutical industry for creating drugs with specific therapeutic effects (Sekikawa et al., 2015).
Synthesis of High-Performance Polymers
Furthermore, 2-Nitro-5-(trifluoromethoxy)benzamide derivatives are instrumental in synthesizing high-performance polymers. For example, poly(arylene ether amide)s with trifluoromethyl pendent groups have been prepared using a nucleophilic nitro displacement reaction of AB-type monomers derived from similar compounds. These polymers exhibit desirable properties, such as high molecular weights and glass transition temperatures, alongside solubility in common organic solvents, making them valuable in various industrial applications (Lee & Kim, 2002).
Mecanismo De Acción
Target of Action
The primary targets of 2-Nitro-5-(trifluoromethoxy)benzamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by 2-Nitro-5-(trifluoromethoxy)benzamide are currently unknown
Result of Action
The molecular and cellular effects of 2-Nitro-5-(trifluoromethoxy)benzamide’s action are currently unknown . Understanding these effects requires further experimental studies and data.
Propiedades
IUPAC Name |
2-nitro-5-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKYUXUOGDHERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742941 |
Source


|
| Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373232-62-2 |
Source


|
| Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






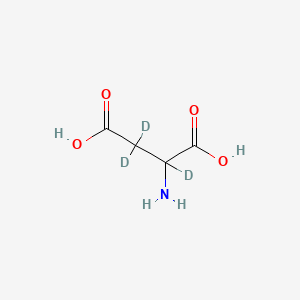

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)
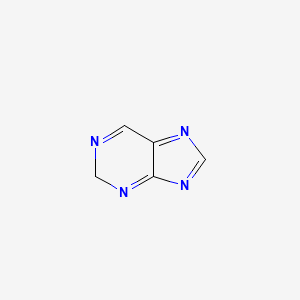
![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)
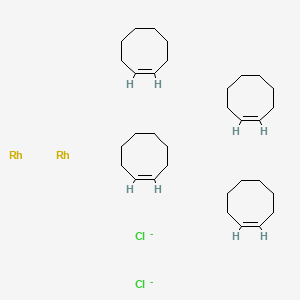
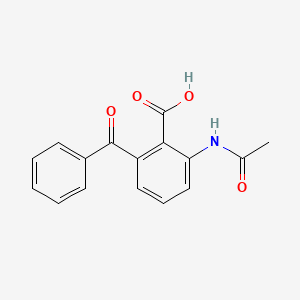
![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)